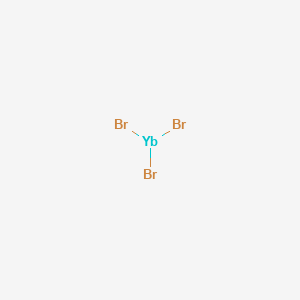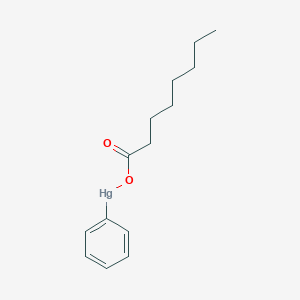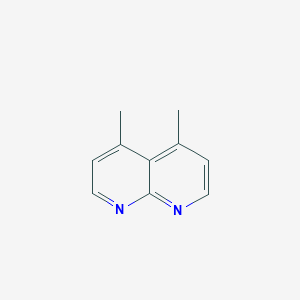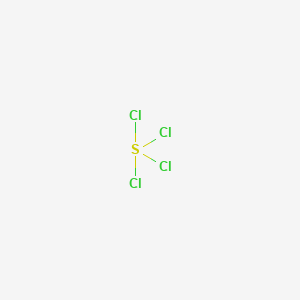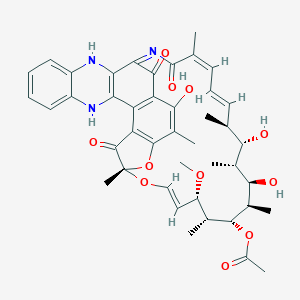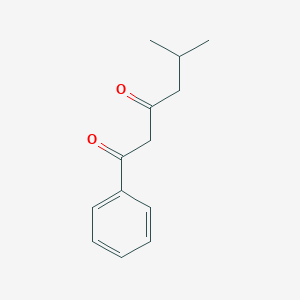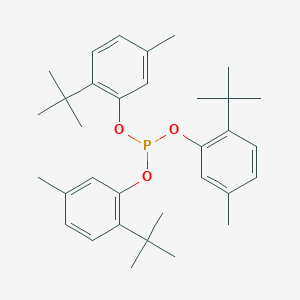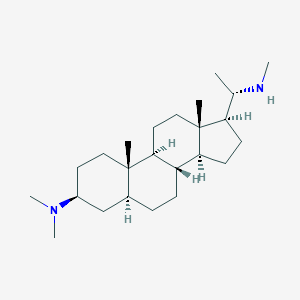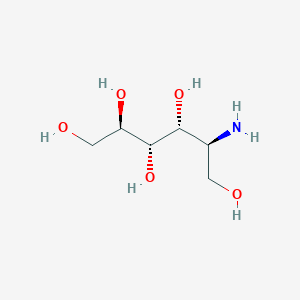
1-(p-Chlorophenylthio)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Chlorophenylthio)-2-propanol, also known as PCPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, which makes it a valuable tool for researchers in many different fields. In
Aplicaciones Científicas De Investigación
1-(p-Chlorophenylthio)-2-propanol has been found to have a wide range of applications in scientific research. One of the most significant uses of this compound is in the study of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in regulating cell signaling pathways. Dysregulation of PTPs has been linked to many diseases, including cancer, diabetes, and autoimmune disorders.
1-(p-Chlorophenylthio)-2-propanol has been found to be a potent inhibitor of PTP activity, making it a valuable tool for studying the role of PTPs in disease. Researchers have used 1-(p-Chlorophenylthio)-2-propanol to investigate the role of PTPs in cancer cell proliferation, insulin signaling, and immune system function.
Mecanismo De Acción
1-(p-Chlorophenylthio)-2-propanol works by binding to the active site of PTPs, preventing them from dephosphorylating target proteins. This results in the accumulation of phosphorylated proteins, which can have a wide range of effects on cellular signaling pathways. The precise mechanism of action of 1-(p-Chlorophenylthio)-2-propanol is still being studied, but it is believed to involve the formation of a covalent bond between the compound and the active site of the enzyme.
Biochemical and Physiological Effects:
1-(p-Chlorophenylthio)-2-propanol has been found to have a wide range of biochemical and physiological effects. In addition to its inhibition of PTP activity, 1-(p-Chlorophenylthio)-2-propanol has been found to modulate the activity of other enzymes, including protein kinases and phospholipases. It has also been found to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(p-Chlorophenylthio)-2-propanol for lab experiments is its specificity for PTPs. This allows researchers to selectively inhibit PTP activity without affecting other cellular processes. 1-(p-Chlorophenylthio)-2-propanol is also relatively stable and easy to synthesize, making it a cost-effective tool for research.
One limitation of 1-(p-Chlorophenylthio)-2-propanol is its potential toxicity. While the compound has been found to be relatively non-toxic in vitro, its effects on living organisms are still being studied. Researchers must be careful when working with 1-(p-Chlorophenylthio)-2-propanol to ensure that they do not expose themselves or others to the compound.
Direcciones Futuras
There are many potential future directions for research on 1-(p-Chlorophenylthio)-2-propanol. One area of interest is the development of more potent and selective inhibitors of PTPs. Researchers are also investigating the use of 1-(p-Chlorophenylthio)-2-propanol in combination with other drugs for the treatment of cancer and other diseases.
Another area of interest is the study of the cellular signaling pathways that are affected by 1-(p-Chlorophenylthio)-2-propanol inhibition. By understanding the downstream effects of PTP inhibition, researchers may be able to identify new targets for drug development.
Conclusion:
Overall, 1-(p-Chlorophenylthio)-2-propanol is a valuable tool for scientific research due to its specificity for PTPs and its wide range of biochemical and physiological effects. While there are some limitations to its use, the potential benefits of 1-(p-Chlorophenylthio)-2-propanol for research are significant. Further research is needed to fully understand the mechanism of action of 1-(p-Chlorophenylthio)-2-propanol and its potential applications in the treatment of disease.
Métodos De Síntesis
The synthesis of 1-(p-Chlorophenylthio)-2-propanol involves the reaction of 2-propanol with p-chlorobenzenethiol in the presence of a catalyst. This reaction results in the formation of 1-(p-Chlorophenylthio)-2-propanol, which can be purified through a series of distillation and crystallization steps. The purity of the final product is critical for its use in scientific research, as impurities can interfere with the results of experiments.
Propiedades
Número CAS |
13663-04-2 |
|---|---|
Nombre del producto |
1-(p-Chlorophenylthio)-2-propanol |
Fórmula molecular |
C9H11ClOS |
Peso molecular |
202.7 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C9H11ClOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 |
Clave InChI |
CHHYHUZLMAKWAS-UHFFFAOYSA-N |
SMILES |
CC(CSC1=CC=C(C=C1)Cl)O |
SMILES canónico |
CC(CSC1=CC=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



